molecular formula C16H10Br3NO4S B2844723 5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 1428151-62-5

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No. B2844723
CAS RN: 1428151-62-5
M. Wt: 552.03
InChI Key: OUEYQSWEZLXHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate is a chemical compound with the molecular formula C16H10Br3NO4S . It is a member of the quinolines and an organohalogen compound .

Scientific Research Applications

Antioxidant Activity of Marine Red Alga Derivatives

Compounds isolated from the marine red alga Rhodomela confervoides have demonstrated significant antioxidant activities. These include various bromophenols with structural similarities to the queried compound, showcasing potent free radical scavenging activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that marine algae could be an excellent source of natural antioxidants, potentially incorporating these antioxidant-rich components to prevent oxidative deterioration in food (Li et al., 2011).

Chemoselective Synthesis and Antimicrobial Evaluation

A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have been synthesized, showing chemoselectivity during their transformation. These derivatives have been evaluated for their in vitro antimicrobial activities, demonstrating potent antibacterial and antifungal activities against tested pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, particularly for addressing resistance issues in pathogenic bacteria and fungi (Krishna, 2018).

Catalytic Applications in Organic Synthesis

The catalytic efficiency of compounds related to the queried chemical in facilitating Suzuki–Miyaura cross-coupling reactions in water has been documented. Specifically, a catalyst derived from 8-hydroxyquinoline-5-sulfonic acid efficiently catalyzes the reactions of a broad scope of bromobenzenes, demonstrating the potential of such compounds in green chemistry and sustainable organic synthesis processes (Conelly-Espinosa & Morales‐Morales, 2010).

Synthesis of Highly Functionalized Derivatives

Research into the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from compounds containing bromo, sulfonyl, and triazole groups has been conducted. These studies propose the formation of bromonium ylides as key intermediates, further showcasing the versatile reactivity and potential applications of brominated quinoline derivatives in the synthesis of complex organic molecules (He et al., 2016).

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEYQSWEZLXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.